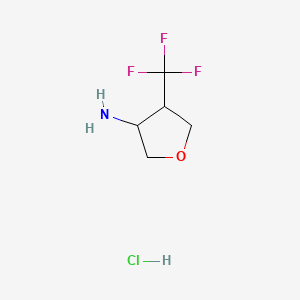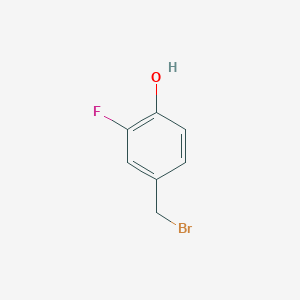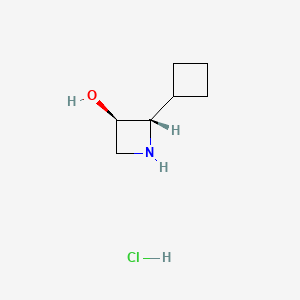
rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride: is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutylamine derivative with an epoxide, followed by cyclization to form the azetidine ring. The reaction conditions often involve the use of a strong base and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutylamines .
Scientific Research Applications
rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its unique structure can impart desirable properties to the final products .
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
- rac-(2R,3S)-2-Methoxyoxan-3-amine hydrochloride
- rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride
- rac-(2R,3S)-Ethyl-3-phenylglycidate
Comparison: rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. This makes it more reactive compared to similar compounds with larger ring systems, such as oxanes and oxolanes. Additionally, the cyclobutyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(2S,3R)-2-cyclobutylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-4-8-7(6)5-2-1-3-5;/h5-9H,1-4H2;1H/t6-,7+;/m1./s1 |
InChI Key |
DCKCGYXGPYOZJK-HHQFNNIRSA-N |
Isomeric SMILES |
C1CC(C1)[C@H]2[C@@H](CN2)O.Cl |
Canonical SMILES |
C1CC(C1)C2C(CN2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


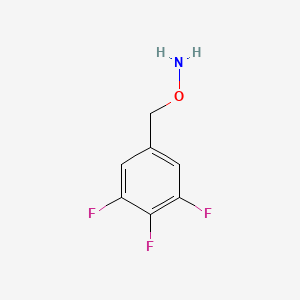


amine](/img/structure/B15321848.png)
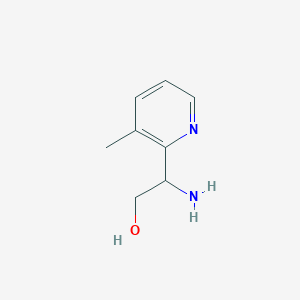

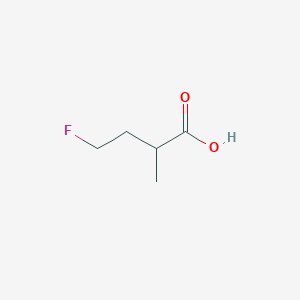
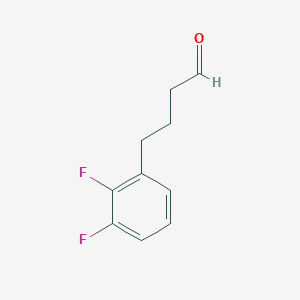
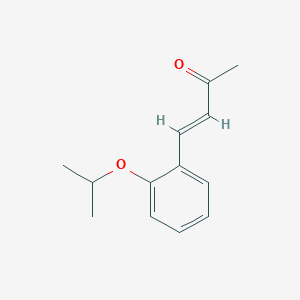


![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)
